5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid
Overview
Description
5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid is a chemical compound characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . This process can be carried out under photoredox catalyst-free conditions, making it an efficient and environmentally friendly approach.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid has several scientific research applications:
Biology: It may be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: In materials science, the compound can be used to develop new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The fluorophenyl group can interact with various enzymes and receptors, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)valeric acid: This compound shares the fluorophenyl group but lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Trifluoromethyl phenyl sulfone: While this compound contains the trifluoromethyl group, it has a different core structure and is used primarily as a trifluoromethylating agent.
Uniqueness
5-(4-Fluorophenyl)-3-(trifluoromethyl)picolinic acid is unique due to the combination of the fluorophenyl and trifluoromethyl groups on a picolinic acid backbone. This unique structure imparts specific chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-9-3-1-7(2-4-9)8-5-10(13(15,16)17)11(12(19)20)18-6-8/h1-6H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIPLUHYGHTNEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)C(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501172647 | |
Record name | 5-(4-Fluorophenyl)-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501172647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214366-08-1 | |
Record name | 5-(4-Fluorophenyl)-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214366-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Fluorophenyl)-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501172647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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